4-(tert-Butyl)-2-(4-fluorophenyl)pyridine

FLAP inhibition Leukotriene biosynthesis Anti-inflammatory

4-(tert-Butyl)-2-(4-fluorophenyl)pyridine delivers sub-nanomolar FLAP inhibition (IC50=0.600 nM) and 3.6-fold greater TRPV1 antagonism vs capsazepine (IC50=158 nM). The 4-fluorophenyl and 4-tert-butyl groups on the pyridine core are critical for potency, enabling advanced SAR in anti-inflammatory, analgesic, and oncology programs. Secure this high-purity, validated hit scaffold for your lead optimization campaign.

Molecular Formula C15H16FN
Molecular Weight 229.29 g/mol
Cat. No. B8144251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-2-(4-fluorophenyl)pyridine
Molecular FormulaC15H16FN
Molecular Weight229.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C15H16FN/c1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11/h4-10H,1-3H3
InChIKeyGVHQDNUUXRTACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butyl)-2-(4-fluorophenyl)pyridine: A Versatile Fluorinated Pyridine Building Block for TRPV1 Antagonist and FLAP Inhibitor Discovery


4-(tert-Butyl)-2-(4-fluorophenyl)pyridine (CAS 1246851-68-2) is a halogenated pyridine derivative featuring a tert-butyl group at the 4-position and a 4-fluorophenyl moiety at the 2-position [1]. This substitution pattern imparts distinct physicochemical and pharmacological properties that differentiate it from non-fluorinated and tert-butyl-deficient analogs . It is recognized as a key synthetic intermediate in the development of TRPV1 antagonists and has demonstrated potent inhibition of 5-lipoxygenase-activating protein (FLAP) [2].

Why 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine Cannot Be Replaced by Common Pyridine Analogs in Drug Discovery


The presence of both the 4-fluorophenyl and 4-tert-butyl groups on the pyridine core is critical for achieving the observed biological activity profiles. Simple substitution with non-fluorinated phenyl (e.g., 4-tert-butyl-2-phenylpyridine) or removal of the tert-butyl group (e.g., 2-(4-fluorophenyl)pyridine) results in significant loss of potency at key targets such as FLAP [1] and alters physicochemical properties including lipophilicity (LogP) and molecular weight . Furthermore, class-level comparisons of pyridine versus phenyl C-region TRPV1 antagonists reveal that pyridine surrogates exhibit differential antagonism [2], underscoring that even subtle structural modifications can drastically change target engagement and therapeutic potential.

Quantitative Differentiation of 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine: Head-to-Head and Cross-Study Comparisons


Superior FLAP Inhibition Potency Relative to Clinical-Stage FLAP Inhibitors

4-(tert-Butyl)-2-(4-fluorophenyl)pyridine exhibits potent inhibition of 5-lipoxygenase-activating protein (FLAP) with an IC50 of 0.600 nM [1]. This value is approximately 2.7-fold more potent than Quiflapon (MK-591), a known FLAP inhibitor with an IC50 of 1.6 nM , and roughly 4.8-fold more potent than Fiboflapon (GSK2190915), which has a FLAP binding IC50 of 2.9 nM .

FLAP inhibition Leukotriene biosynthesis Anti-inflammatory

Enhanced TRPV1 Antagonism Compared to the Prototypical Antagonist Capsazepine

The compound acts as a TRPV1 antagonist with an IC50 of 158 nM in a FLIPR-based calcium flux assay using CHO cells expressing human TRPV1 [1]. In comparison, capsazepine, a classic TRPV1 antagonist, exhibits an IC50 of 562 nM under similar conditions . This represents a 3.6-fold improvement in potency.

TRPV1 antagonist Pain Analgesic

Cytostatic Activity in Cancer Stem Cell Models: Sub-Micromolar Potency

In a cell-based high-throughput screen for inhibitors of cancer stem cells, 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine demonstrated activity with an IC50 ≤ 1 µM [1]. While a direct comparator is not available, this level of potency in a phenotypic assay suggests a promising starting point for further medicinal chemistry optimization in oncology.

Cancer stem cells Anticancer High-throughput screening

Physicochemical Profile Differentiates from Non-Fluorinated Analog

4-(tert-Butyl)-2-(4-fluorophenyl)pyridine possesses a calculated LogP of 4.25 , whereas its non-fluorinated analog, 4-tert-butyl-2-phenylpyridine, has a LogP of 4.32 . The slight reduction in lipophilicity, combined with an increased molecular weight (229.29 vs. 211.30 g/mol) due to fluorine substitution, can influence membrane permeability and metabolic stability.

Lipophilicity Physicochemical properties Medicinal chemistry

CYP Enzyme Interaction Profile: High Affinity for CYP2C9 and CYP3A4

4-(tert-Butyl)-2-(4-fluorophenyl)pyridine inhibits CYP2C9 and CYP3A4 with IC50 values of 4.5 nM and 8.80 nM, respectively [1]. While this indicates a potential for drug-drug interactions, it also highlights the compound's ability to engage cytochrome P450 enzymes with high affinity, which may be relevant for prodrug design or metabolism studies.

Drug metabolism CYP inhibition Drug-drug interactions

High-Value Application Scenarios for 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine Based on Empirical Evidence


Lead Optimization for Next-Generation FLAP Inhibitors in Inflammatory Diseases

Given its exceptional FLAP inhibition potency (IC50 = 0.600 nM), 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine serves as an ideal core scaffold for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents targeting the leukotriene pathway. Its sub-nanomolar activity surpasses several known FLAP inhibitors, providing a strong foundation for medicinal chemistry campaigns seeking improved efficacy or reduced side effects compared to current therapies [1].

TRPV1 Antagonist Development for Pain Management with Improved Potency

The compound's 3.6-fold greater potency relative to capsazepine in TRPV1 antagonism (IC50 = 158 nM vs. 562 nM) makes it a valuable starting point for synthesizing novel analgesics. Research programs focused on neuropathic pain, inflammatory pain, or migraine could leverage this scaffold to design compounds with enhanced target engagement and potentially better therapeutic indices [2].

Hit-to-Lead Exploration in Cancer Stem Cell Targeted Therapies

The sub-micromolar activity (IC50 ≤ 1 µM) observed in a cancer stem cell HTS assay supports the use of 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine as a validated hit for oncology drug discovery. This compound can be prioritized for further optimization to improve potency and selectivity against cancer stem cell populations, a critical driver of tumor recurrence and metastasis [3].

Pharmacokinetic Fine-Tuning via Fluorine Substitution in Pyridine-Based Leads

The presence of the 4-fluorophenyl group provides a strategic advantage for modulating lipophilicity (LogP = 4.25) compared to non-fluorinated analogs (LogP = 4.32). Medicinal chemists can utilize this scaffold to explore how small changes in LogP impact membrane permeability, metabolic stability, and overall drug-likeness during lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.